molecular formula C7H11N3O B13154329 1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one

1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13154329
M. Wt: 153.18 g/mol
InChI Key: PIANJKTXRCDRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-imidazole and 2-chloroacetone.

    Reaction: The 1-methyl-1H-imidazole is reacted with 2-chloroacetone under basic conditions to form the intermediate compound.

    Methylation: The intermediate is then methylated using methylamine to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted imidazole derivatives with different functional groups.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Imidazol-4-yl)-2-(methylamino)ethan-1-one: Lacks the methyl group on the imidazole ring.

    1-(1-Methyl-1H-imidazol-4-yl)-2-aminoethan-1-one: Lacks the methyl group on the amino group.

Uniqueness

1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one is unique due to the presence of both the methyl group on the imidazole ring and the methylamino group. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(methylamino)-1-(1-methylimidazol-4-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-8-3-7(11)6-4-10(2)5-9-6/h4-5,8H,3H2,1-2H3

InChI Key

PIANJKTXRCDRJT-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CN(C=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.